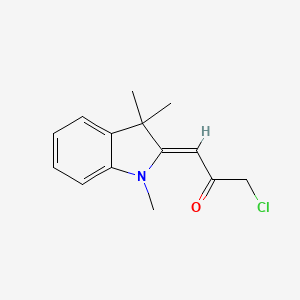
(3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chloro group and a trimethylindole moiety, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one typically involves the reaction of 1,3,3-trimethylindole with a chlorinated ketone under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, indole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may be investigated for similar biological activities.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications, including drug development for various diseases.
Industry
Industrially, the compound may be used in the synthesis of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of (3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-3-(1,3-dimethylindol-2-ylidene)propan-2-one
- 1-chloro-3-(1,3,3-trimethylindol-2-ylidene)butan-2-one
Uniqueness
(3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one is unique due to its specific structural features, such as the presence of a chloro group and a trimethylindole moiety. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H16ClNO |
|---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
(3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C14H16ClNO/c1-14(2)11-6-4-5-7-12(11)16(3)13(14)8-10(17)9-15/h4-8H,9H2,1-3H3/b13-8- |
InChI Key |
BRXMHAHJRYVVSM-JYRVWZFOSA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C(=O)CCl)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)CCl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


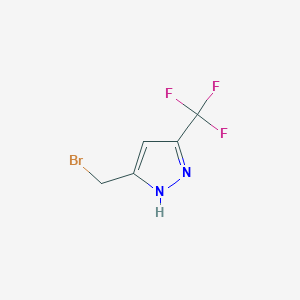
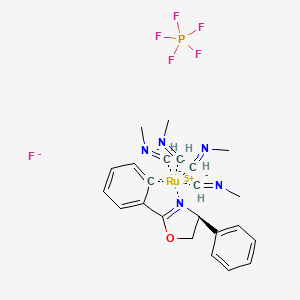
![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)
![D-Glucitol, bis-O-[(4-methylphenyl)methylene]-](/img/structure/B12316647.png)
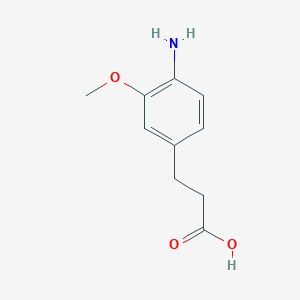
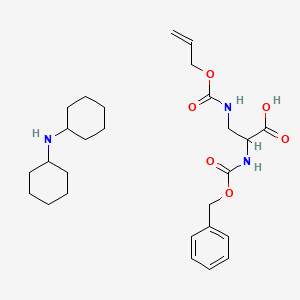
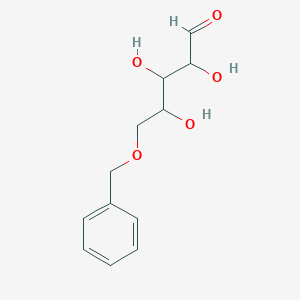
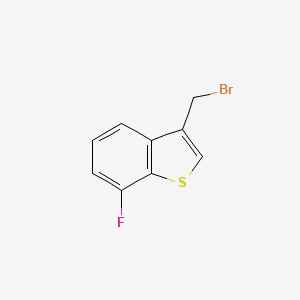
![2,9,13,17,17-Pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione](/img/structure/B12316676.png)
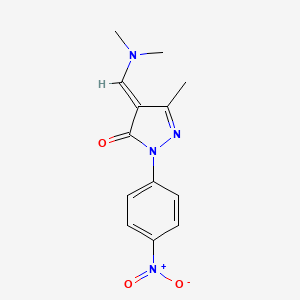
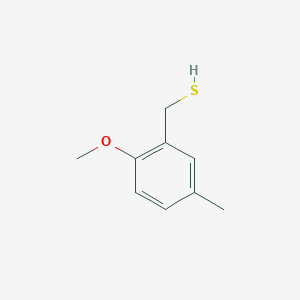
![8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione](/img/structure/B12316692.png)
![1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12316699.png)
![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B12316702.png)
